molecular formula C12H17NO3S B14231819 3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid CAS No. 819863-05-3

3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid

Cat. No.: B14231819
CAS No.: 819863-05-3
M. Wt: 255.34 g/mol
InChI Key: DEZXRQCEYKVZSY-LBPRGKRZSA-N
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Description

3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with a suitable amine, followed by sulfonation to introduce the sulfonic acid group. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. It can mimic the activity of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various signaling pathways within cells, leading to its observed effects .

Comparison with Similar Compounds

3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid can be compared to other sulfonic acid derivatives, such as:

Properties

CAS No.

819863-05-3

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H17NO3S/c14-17(15,16)9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-13H,3,6-9H2,(H,14,15,16)/t12-/m0/s1

InChI Key

DEZXRQCEYKVZSY-LBPRGKRZSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NCCCS(=O)(=O)O

Canonical SMILES

C1CC2=CC=CC=C2C1NCCCS(=O)(=O)O

Origin of Product

United States

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